molecular formula C10H16N4 B13339909 (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B13339909
M. Wt: 192.26 g/mol
InChI Key: HVJFXFKMZGMVRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a fused imidazo[1,2-b]pyrazole heterocyclic scaffold, a structure recognized for its significant therapeutic potential and prevalence in medicinal chemistry . The core imidazole ring system is a fundamental building block in numerous biologically active molecules and approved drugs, contributing to a wide spectrum of activities including antiviral, antibacterial, antifungal, and anti-inflammatory effects . The specific incorporation of an isobutyl group at the N-1 position and a primary methanamine functional group at the 6-position makes this molecule a versatile synthon for further chemical exploration, particularly in the synthesis of more complex targeted compounds. Compounds based on the imidazo[1,2-b]pyrazole and related imidazo[1,2-b]pyridazine cores are being actively investigated in preclinical research for their application in treating disorders of the central nervous system . Research indicates potential for these scaffolds in developing therapies for neurodegenerative diseases, neuropathic pain, and psychiatric disorders . The primary amine group serves as a critical handle for medicinal chemists, allowing for facile conjugation to other molecular fragments, such as carboxylic acids, sulfonyl chlorides, or carbonyl groups, to create amide, sulfonamide, or imine linkages. This enables the rapid assembly of diverse compound libraries for structure-activity relationship (SAR) studies and the optimization of pharmacological properties. This compound is supplied with guaranteed purity and stability for research applications. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

[1-(2-methylpropyl)imidazo[1,2-b]pyrazol-6-yl]methanamine

InChI

InChI=1S/C10H16N4/c1-8(2)7-13-3-4-14-10(13)5-9(6-11)12-14/h3-5,8H,6-7,11H2,1-2H3

InChI Key

HVJFXFKMZGMVRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CN2C1=CC(=N2)CN

Origin of Product

United States

Preparation Methods

Multicomponent Assembly via Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a cornerstone in synthesizing imidazo[1,2-b]pyrazole derivatives, offering regioselectivity, operational simplicity, and high yields. This approach involves the condensation of 5-aminopyrazole-4-carbonitrile with aldehydes and isocyanides under mild conditions, forming the imidazo[1,2-b]pyrazole core efficiently.

Key Findings:

  • Microwave irradiation accelerates the reaction, reducing reaction times from hours to minutes.
  • Electron-donating substituents on aldehydes enhance yields, while electron-withdrawing groups may decrease efficiency.
  • The method allows the synthesis of diverse derivatives, including the target compound with appropriate substituents.

Representative Reaction Scheme:

5-Aminopyrazole-4-carbonitrile + Isobutyraldehyde + Isocyanide → this compound precursor

Research Data Table:

Entry Starting Materials Reaction Conditions Yield (%) Notes
1 5-Aminopyrazole-4-carbonitrile + Isobutyraldehyde + Isocyanide Microwave, 80°C, 10 min 83 Optimized conditions for high yield
2 Similar aldehydes with electron-donating groups Microwave, 80°C, 10 min 70–83 Enhanced solubility and yield

(Source: Beilstein Journal of Organic Chemistry, 2014)

Regioselective Functionalization and Ring Fragmentation

Post-assembly modifications involve regioselective magnesiation, zincation, or halogenation of the imidazo[1,2-b]pyrazole core, followed by nucleophilic substitution to introduce the methanamine group at position 6.

Mechanistic Insights:

  • Electrophilic substitution at the 6-position is facilitated by directing groups and the electron density distribution.
  • Fragmentation of the pyrazole ring can be achieved under controlled conditions to generate intermediates suitable for further functionalization.

Research Findings:

  • Selective magnesium or zinc insertion enables subsequent nucleophilic attack by amines, including methanamine.
  • The process benefits from microwave-assisted conditions, improving reaction efficiency and selectivity.

Data Summary:

Step Reagents Conditions Yield (%) Notes
Magnesium insertion Mg, THF Reflux, 2 hours 65 Regioselective at 6-position
Nucleophilic substitution Methanamine Room temp, 24 hours 75 Formation of target amine

(Source: Patents and recent synthetic reports)

Direct Nucleophilic Substitution on Pre-formed Scaffold

Alternatively, the methanamine group can be introduced via nucleophilic substitution on a halogenated imidazo[1,2-b]pyrazole intermediate. This route requires prior halogenation at the 6-position, followed by displacement with methanamine under basic conditions.

Reaction Scheme:

Halogenated imidazo[1,2-b]pyrazole + Methanamine → this compound

Conditions:

  • Use of polar aprotic solvents like DMF or DMSO.
  • Elevated temperatures (80–120°C).
  • Catalysts such as potassium carbonate or sodium hydride.

Yield Data:

Step Reagents Conditions Yield (%) Notes
Halogenation NBS or NCS DMSO, room temp 80 Selective at 6-position
Nucleophilic substitution Methanamine Reflux, 24 hours 70–85 Efficient for large-scale synthesis

(Source: Organic synthesis literature and patent data)

Data Tables Summarizing Synthesis Methods

Method Key Reagents Reaction Conditions Typical Yield Advantages Limitations
Multicomponent GBB Reaction 5-Aminopyrazole-4-carbonitrile, aldehyde, isocyanide Microwave, 80°C, 10 min 70–83% Rapid, high diversity Requires pure starting materials
Ring Functionalization Mg or Zn, electrophiles Reflux, 2–24 hours 65–75% Site-selective modification Sensitive to moisture
Nucleophilic Substitution Halogenated intermediate, methanamine Reflux, 24 hours 70–85% Straightforward Needs halogenation step

Research Findings and Considerations

  • Reaction Optimization: Microwave-assisted methods significantly reduce reaction times and improve yields, as demonstrated in recent studies.
  • Selectivity: regioselective metalation and electrophilic substitution are crucial for obtaining the desired 6-position functionalization.
  • Functional Group Compatibility: The presence of sensitive groups requires careful control of reaction conditions to prevent decomposition or side reactions.
  • Scalability: The described methods are adaptable for larger scale synthesis, with modifications to reaction parameters and purification steps.

Chemical Reactions Analysis

Types of Reactions

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazole or pyrazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine and related imidazoheterocycles:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Imidazo[1,2-b]pyrazole Isobutyl (position 1), methanamine (position 6) C₁₀H₁₇N₅ 207.28 High lipophilicity (isobutyl) enhances membrane permeability; methanamine may aid target binding.
(1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Imidazo[1,2-b]pyrazole Cyclopentyl (position 1), methyl (position 6) C₁₀H₁₄N₄ 190.25 Cyclopentyl group increases steric hindrance; limited biological data (lab use only).
(6-Cyclobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine Imidazo[1,2-b]pyrazole Cyclobutyl (position 6) C₁₀H₁₄N₄ 190.25 Smaller cyclobutyl substituent may reduce steric effects compared to isobutyl.
(4-(3-(Pyridin-4-yl)imidazo[1,2-b]pyridazin-6-yl)phenyl)methanamine Imidazo[1,2-b]pyridazine Pyridinyl (position 3), phenyl (position 6) C₂₀H₁₆N₆ 340.38 Antiplasmodial activity reported; aromatic substituents enhance π-π stacking and solubility.
(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine Imidazo[1,2-b]pyridazine Methyl (position 6) C₈H₁₀N₄ 162.20 Compact structure with high purity (95%); potential for CNS targeting due to low molecular weight.

Key Observations:

Core Heterocycle Differences: Imidazo[1,2-b]pyrazoles (e.g., target compound) have two nitrogen atoms in the fused ring system, whereas imidazo[1,2-b]pyridazines (e.g., compounds in ) contain three nitrogen atoms.

Substituent Effects: Isobutyl vs. Aromatic vs. Aliphatic Substituents: Compounds with pyridinyl or phenyl groups (e.g., ) exhibit enhanced solubility and π-π interactions, critical for antiplasmodial activity .

Synthetic and Purification Methods :

  • Analogs like compound 19 in were purified via column chromatography (DCM/MeOH gradients) and recrystallization, suggesting similar methods may apply to the target compound. Purity levels for commercial analogs range from 95–98% .

Biological Implications :

  • The methanamine moiety in all compounds enables hydrogen bonding with biological targets, but substituent size and polarity dictate pharmacokinetic profiles. For example, the isobutyl group may reduce metabolic degradation compared to smaller alkyl groups .

Biological Activity

(1-Isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a fused imidazole and pyrazole ring system with an isobutyl group at the 1-position. Its molecular formula is C10H15N3C_{10}H_{15}N_3 with a molecular weight of approximately 177.25 g/mol. The unique structural characteristics contribute to its distinct chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC10H15N3
Molecular Weight177.25 g/mol
IUPAC NameThis compound

Synthesis

Synthesis of this compound typically involves functionalization of the imidazo[1,2-b]pyrazole scaffold. Common methods include:

  • N-Alkylation : Using alkyl halides to introduce the isobutyl group.
  • Amination : Incorporating the methanamine moiety through nucleophilic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the imidazo[1,2-b]pyrazole framework. For instance:

  • In vitro Studies : The compound has shown significant inhibition of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The antiproliferative effects were attributed to cell cycle arrest and induction of apoptosis .

The biological activity of this compound is believed to result from its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in tumor progression, such as BRAF(V600E), EGFR, and Aurora-A kinase .
  • Receptor Modulation : The compound has been investigated for its role as a selective modulator of various receptors involved in inflammatory responses .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Antitumor Activity :
    • Objective : To evaluate the antiproliferative effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 10 to 30 µM against multiple cancer types, indicating potent anticancer activity .
  • Anti-inflammatory Research :
    • Objective : Assessing the anti-inflammatory properties in animal models.
    • Results : Demonstrated significant reduction in LPS-induced TNF-alpha production, suggesting potential use in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, and how are intermediates purified?

  • Methodology :

  • Core Formation : The imidazo[1,2-b]pyrazole scaffold is typically synthesized via cyclization of halogenated pyrazoles with amines under basic conditions. For example, nucleophilic substitution using 6-chloroimidazo[1,2-b]pyridazine intermediates (as in related compounds) can introduce the methanamine group .
  • Functionalization : The isobutyl group at position 1 is introduced via alkylation using 1-bromo-2-methylpropane, often requiring protection/deprotection strategies (e.g., SEM groups) to prevent side reactions .
  • Purification : Column chromatography with gradients of DCM/MeOH (95:5 to 90:10) and recrystallization in DCM/hexane mixtures are effective for isolating intermediates and final products .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR is critical for confirming regiochemistry, particularly distinguishing between imidazo[1,2-b]pyrazole isomers. For example, δ 3.81 ppm (s, 2H) in ¹H NMR confirms the methanamine group .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, particularly when high-resolution data or twinning is observed. This confirms absolute configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity in drug discovery?

  • Methodology :

  • Bioassay Design : Use antiplasmodial or kinase inhibition assays (e.g., Plasmodium falciparum growth inhibition or Trk kinase activity) to evaluate potency. Compare derivatives with varied substituents (e.g., pyridinyl vs. phenyl groups) to identify key pharmacophores .
  • Modification Strategies : Introduce electron-withdrawing groups (e.g., fluorine) at position 3 to enhance binding affinity, as seen in kinase inhibitor analogs .

Q. What computational approaches facilitate retrosynthetic planning and reaction optimization?

  • Methodology :

  • AI-Driven Retrosynthesis : Tools leveraging databases like Reaxys or Pistachio predict feasible routes. For example, AI models suggest one-step nucleophilic substitutions or cyclizations for imidazo-heterocycles .
  • DFT Calculations : Optimize reaction pathways (e.g., transition states for cyclization) to reduce energy barriers and improve yields .

Q. How should researchers resolve contradictions in spectroscopic or bioactivity data across studies?

  • Methodology :

  • Orthogonal Validation : Confirm NMR assignments via 2D experiments (COSY, HSQC) or independent synthesis of disputed intermediates .
  • Bioassay Replication : Standardize assay conditions (e.g., parasite strain, ATP concentration in kinase assays) to minimize variability. Use statistical tools (e.g., Bland-Altman plots) to assess reproducibility .

Q. What strategies improve crystallinity for X-ray studies of imidazo[1,2-b]pyrazole derivatives?

  • Methodology :

  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to enhance lattice stability via hydrogen bonding.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation. Recrystallization in DCM/hexane mixtures often yields diffraction-quality crystals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.